Dichlorotetrafluoropropane

概要

説明

Dichlorotetrafluoropropane is a chemical compound with the molecular formula C3H2F4Cl2 . It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which contains both chlorine and fluorine atoms. This compound is known for its unique properties and applications in various fields, including industrial and scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Dichlorotetrafluoropropane can be synthesized through the halogenation of propane. The process involves the substitution of hydrogen atoms in propane with chlorine and fluorine atoms. This can be achieved using halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In an industrial setting, this compound is produced through a continuous halogenation process. The process involves the use of reactors where propane is exposed to chlorine and fluorine gases in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting this compound is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.

化学反応の分析

Formation of 234bb via Fluorination

234bb is synthesized by reacting 1,2,2-trichloro-3,3,3-trifluoropropane (233ab) with hydrogen fluoride (HF):

Conditions and Catalysts

| Parameter | Range/Details | Source |

|---|---|---|

| Temperature | 50–175°C | |

| Pressure | 1–300 psig | |

| Catalyst | Lewis acids (e.g., FeCl), none | |

| HF/233ab Molar Ratio | 1:1 to 10:1 | |

| Selectivity | 75–90% |

Hydrofluorination to Produce 244bb

244bb is formed by hydrofluorinating 2-chloro-3,3,3-trifluoropropene (1233xf) with HF:

Catalysts and Efficiency

| Catalyst | Temperature Range | Selectivity | Source |

|---|---|---|---|

| SbCl, SbCl | 80–150°C | 80–95% | |

| CrO | 100–200°C | 70–85% |

Hydrogenation of 234bb to 1234yf

234bb undergoes catalytic hydrogenation to produce 2,3,3,3-tetrafluoropropene (1234yf) :

Reaction Parameters

| Parameter | Range/Details | Source |

|---|---|---|

| Temperature | 225–325°C | |

| Catalyst | Cu/C, Au/AlO | |

| Contact Time | 50–75 seconds | |

| Selectivity | 90–95% |

Caustic Dehydrochlorination of 244bb

244bb reacts with aqueous caustic (e.g., NaOH) to form 1-chloro-2,3,3,3-tetrafluoropropene (1224yd) :

Conditions

| Parameter | Range/Details | Source |

|---|---|---|

| Temperature | 30–75°C | |

| Catalyst | Phase-transfer catalysts optional |

Side Reactions and Byproducts

-

Formation of 245cb : At elevated temperatures (>300°C), 234bb may decompose to form 1,1,1,2,2-pentafluoropropane (245cb) .

-

Isomerization : Under UV light, 234bb isomerizes to 2,2-dichloro-1,1,1,3-tetrafluoropropane (234da) .

Stability and Handling

科学的研究の応用

Refrigeration and Air Conditioning

Dichlorotetrafluoropropane is primarily utilized as a refrigerant in cooling systems. Its low global warming potential (GWP) makes it an environmentally friendly alternative to traditional refrigerants.

Key Properties:

- Chemical Formula: C3Cl2F4

- Boiling Point: Approximately -10.5 °C

- GWP: Significantly lower than older refrigerants like R-12 and R-22.

Case Study:

A study conducted by Zhao et al. (2017) evaluated the performance of HCFC-244 in refrigeration systems, demonstrating its efficiency compared to other refrigerants such as HFO-1234yf. The findings indicated that HCFC-244 maintained optimal cooling performance while minimizing environmental impact .

Aerosol Propellants

This compound serves as a propellant in aerosol products due to its favorable vapor pressure and stability. It is commonly used in personal care products, household cleaners, and industrial applications.

Benefits:

- Non-flammable: Reduces fire hazards associated with aerosol products.

- Stability: Maintains efficacy over time without degradation.

Research Insights:

A comprehensive review highlighted the advantages of using HCFC-244 over traditional hydrocarbons, emphasizing its safety profile and lower toxicity levels .

Solvent Applications

In laboratory settings, this compound is employed as a solvent for chemical reactions and extractions due to its unique solvent properties.

Solvent Characteristics:

- Polarity: Moderate polarity making it suitable for dissolving a variety of compounds.

- Low Toxicity: Safer alternative compared to other chlorinated solvents.

Case Study:

Research by the International Agency for Research on Cancer (IARC) has shown that this compound can effectively dissolve complex organic compounds without the risks associated with more toxic solvents .

Environmental Impact Studies

The environmental implications of using this compound have been extensively studied, particularly regarding its role in ozone depletion and greenhouse gas emissions.

Findings:

- Studies indicate that HCFC-244 has a lower ozone depletion potential (ODP) compared to older chlorofluorocarbons (CFCs), making it a preferable choice in compliance with international regulations like the Montreal Protocol .

- Long-term exposure studies have revealed minimal adverse effects on human health when used within recommended limits .

Data Table: Applications of this compound

作用機序

The mechanism of action of dichlorotetrafluoropropane involves its interaction with various molecular targets and pathways. Due to its halogenated nature, it can interact with enzymes and proteins, affecting their structure and function. It can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, oxidative stress, and cellular toxicity.

類似化合物との比較

Dichlorotetrafluoropropane can be compared with other halogenated hydrocarbons, such as:

Dichlorodifluoromethane (CCl2F2): Known as Freon-12, it is used as a refrigerant and aerosol propellant. It has a similar halogenated structure but contains fewer carbon atoms.

Trichlorofluoromethane (CCl3F): Known as Freon-11, it is used as a refrigerant and foam-blowing agent. It has a higher chlorine content compared to this compound.

Tetrachlorodifluoroethane (C2Cl4F2): Used as a solvent and refrigerant, it has a similar halogenated structure but contains more chlorine atoms.

Uniqueness: this compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its balanced halogenation makes it suitable for various applications, including as a refrigerant and in organic synthesis.

生物活性

Dichlorotetrafluoropropane, also known as HCFC-234, is a compound that has garnered attention due to its classification as a hydrochlorofluorocarbon (HCFC). This article delves into the biological activity of HCFC-234, highlighting its environmental impact, regulatory status, and potential health effects based on various studies and data sources.

HCFC-234 (C3H2Cl2F4) is primarily used as a refrigerant and in foam-blowing applications. It is part of a broader category of substances that are being phased out under international agreements like the Montreal Protocol due to their ozone-depleting potential. The compound has been evaluated under the U.S. Environmental Protection Agency's (EPA) Significant New Alternatives Policy (SNAP) program, which assesses substitutes for ozone-depleting substances based on their environmental and health risks .

1. Toxicological Studies

Research indicates that HCFC-234 exhibits varying degrees of toxicity depending on exposure levels and duration. A detailed examination of its toxicological profile reveals:

- Acute Toxicity : Studies suggest that acute exposure to HCFC-234 can lead to respiratory irritation and central nervous system effects. The compound has been shown to cause symptoms such as dizziness, headaches, and in severe cases, loss of consciousness .

- Chronic Exposure : Long-term exposure studies indicate potential effects on liver and kidney function. Animal studies have reported changes in biochemical markers associated with liver damage when exposed to high concentrations of HCFC-234 .

| Study Type | Findings |

|---|---|

| Acute Toxicity | Respiratory irritation, CNS effects |

| Chronic Toxicity | Liver enzyme alterations, kidney function impairment |

2. Environmental Impact

The environmental implications of HCFC-234 are significant due to its contribution to ozone layer depletion. As an HCFC, it is less harmful than chlorofluorocarbons (CFCs) but still poses risks:

- Ozone Depletion Potential (ODP) : HCFC-234 has an ODP of approximately 0.01, which is considerably lower than CFCs but still notable enough to warrant regulation under the Montreal Protocol .

- Global Warming Potential (GWP) : The GWP for HCFC-234 is estimated at around 700, indicating a substantial impact on climate change relative to carbon dioxide .

Case Study 1: Industrial Exposure

In an industrial setting where HCFC-234 is used as a refrigerant, workers reported symptoms consistent with acute exposure. Monitoring indicated elevated levels of the compound in air samples taken from the facility. Subsequent health assessments revealed increased incidence of respiratory issues among employees .

Case Study 2: Environmental Monitoring

A study conducted in regions with high usage of HCFCs found traces of HCFC-234 in soil and water samples, raising concerns about its persistence in the environment. The study highlighted the need for stringent monitoring and regulation to mitigate potential ecological impacts .

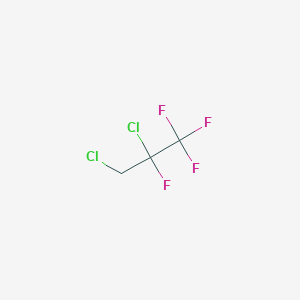

特性

IUPAC Name |

2,3-dichloro-1,1,1,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCOMRPWMOCMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925910 | |

| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149329-25-9 | |

| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。